molecular formula C20H19ClN6O3 B3402273 benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049455-67-5

benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3402273
CAS No.: 1049455-67-5
M. Wt: 426.9
InChI Key: IYGNVRLKJDBMMR-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a fascinating compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O3/c21-15-2-4-16(5-3-15)27-19(22-23-24-27)12-25-7-9-26(10-8-25)20(28)14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGNVRLKJDBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the 4-chlorophenyl-1H-tetrazole intermediate. This is often achieved through the cycloaddition reaction of 4-chlorophenyl isocyanate and sodium azide under controlled temperature and pressure conditions. Next, the benzo[d][1,3]dioxole-5-ylmethylamine is synthesized separately through a series of amination and cyclization reactions involving corresponding precursors.

In the final step, these intermediates are combined via a nucleophilic substitution reaction, where the benzo[d][1,3]dioxole-5-ylmethylamine reacts with the 4-chlorophenyl-1H-tetrazole intermediate in the presence of a suitable base and solvent system, typically under reflux conditions, to form the desired compound.

Industrial Production Methods

In industrial settings, large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This involves fine-tuning parameters such as temperature, pressure, reaction time, and the use of catalysts. The implementation of continuous flow chemistry can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exhibits a range of chemical reactivity, undergoing reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : In the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, the compound can undergo oxidation, affecting its various functional groups.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can reduce the nitro group or other reducible functionalities in the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated using reagents such as sodium hydride, alkyl halides, or acid chlorides, under appropriate reaction conditions.

Major Products

Depending on the type of reaction, major products can vary widely. For example:

  • Oxidation may yield quinone derivatives.

  • Reduction could result in amine or alcohol derivatives.

  • Substitution might introduce new functional groups or alkyl chains.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has broad applications:

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic reactions.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme mechanisms or receptor-ligand interactions.

  • Medicine: : Explored for its therapeutic potential, particularly in designing new pharmaceuticals targeting specific diseases.

  • Industry: : Used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The presence of the tetrazole ring and piperazine moiety enables specific binding to target sites, influencing biochemical pathways. This can lead to modulation of biological activities, such as enzyme inhibition or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can be compared to other compounds with similar core structures or functional groups, such as:

  • Benzo[d][1,3]dioxol-5-yl derivatives: : These compounds share the dioxole core and exhibit similar chemical behaviors.

  • Tetrazole-containing compounds: : Known for their bioactive properties, these compounds are often investigated in medicinal chemistry.

  • Piperazine-based molecules: : Commonly found in pharmaceuticals, these compounds can modulate a wide range of biological activities.

Each similar compound has unique properties and applications, but the combination of functional groups in this compound makes it distinctive and valuable for specific scientific endeavors.

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will provide a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The presence of the tetrazole and piperazine groups further enhances its pharmacological potential.

Molecular Formula

  • Molecular Weight : 365.84 g/mol
  • Molecular Formula : C_{18}H_{19}ClN_{4}O_{3}

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds exhibiting similar structures have shown significant antitumor activity against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the anticancer activity of bis-benzo[d][1,3]dioxol-5-yl derivatives, reporting IC50 values as follows:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
1HepG22.387.46
2HCT1161.548.29
3MCF74.524.56

These results indicate that the tested compounds are more effective than the reference drug doxorubicin in certain cases, suggesting a promising avenue for further research into their mechanisms of action and therapeutic applications .

The biological activity of benzo[d][1,3]dioxole derivatives can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis has shown that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have demonstrated antimicrobial activity against various bacterial strains. For example:

  • Compounds were tested against Escherichia coli and Bacillus subtilis, showing significant inhibition zones compared to standard antibiotics .

Synthesis

The synthesis of benzo[d][1,3]dioxole derivatives typically involves multi-step organic reactions. A common method includes:

  • Formation of the Dioxole Ring : Using appropriate aromatic precursors.
  • Piperazine and Tetrazole Attachment : Employing coupling reactions to introduce piperazine and tetrazole functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 2
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benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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